Lupeolic acid

Beschreibung

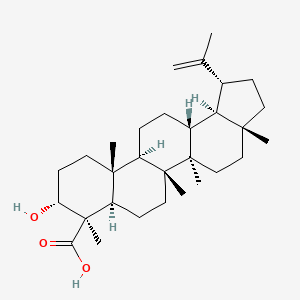

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-13-26(3)16-17-28(5)20(24(19)26)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21+,22+,23+,24+,26+,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJYXELDYSTZFI-XSDHLHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of Lupeolic Acid

Identification of Plant Sources for Lupeolic Acid Isolation

This compound has been successfully isolated from the gum resins and other parts of several plant species. The oleogum resins of Boswellia species, commonly known as frankincense, are notable sources. oncotarget.comnih.govnih.gov Researchers have developed high-performance liquid chromatography (HPLC) methods to simultaneously analyze various pentacyclic triterpenic acids, including the novel identification of this compound, from these resins. nih.gov This compound has also been found in plants such as Commiphora mukul and the leaves of Piper auritum. biosynth.commedchemexpress.com

The identification and isolation from these natural sources are foundational for further research into the compound's properties. The table below summarizes some of the identified plant sources for this compound.

| Plant Species | Common Name | Family | Part(s) Used for Isolation | Reference(s) |

|---|---|---|---|---|

| Boswellia sacra / Boswellia carterii | Frankincense | Burseraceae | Oleogum Resin | oncotarget.comnih.govmedchemexpress.comchemfaces.com |

| Commiphora mukul | Guggul | Burseraceae | Not Specified | medchemexpress.com |

| Piper auritum | Mexican Pepperleaf | Piperaceae | Leaves | biosynth.com |

Enzymatic Synthesis and Metabolic Transformations of this compound Precursors

The biosynthesis of this compound is a multi-step process rooted in the mevalonate (B85504) pathway, which produces isoprenoid precursors. The pathway begins with the synthesis of squalene (B77637), which then undergoes cyclization and a series of oxidative modifications catalyzed by specific enzymes. researchgate.net

The key steps and enzymatic transformations are:

Squalene Synthesis: The pathway initiates with precursors from primary metabolism, leading to the formation of farnesyl pyrophosphate (FPP). Two molecules of FPP are joined by the enzyme squalene synthase (SQS) to form squalene. researchgate.net

Epoxidation: Squalene is then converted to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). researchgate.net

Cyclization to Lupeol (B1675499): The crucial cyclization of 2,3-oxidosqualene is catalyzed by lupeol synthase (LUS), which forms the characteristic five-ring structure of lupeol, the direct precursor to this compound. researchgate.net

Oxidation of Lupeol: The final step involves the oxidation of lupeol to form this compound. This transformation is catalyzed by multifunctional oxidases, specifically cytochrome P450 enzymes. researchgate.net Research indicates that members of the CYP716A subfamily are responsible for the sequential three-step oxidation at the C-28 position of triterpene skeletons like lupeol, converting the methyl group into a carboxylic acid group, thus yielding this compound. researchgate.net

The table below details the key enzymes involved in the biosynthetic pathway leading to this compound.

| Enzyme | Abbreviation | Function in this compound Biosynthesis | Reference(s) |

|---|---|---|---|

| Squalene Synthase | SQS | Catalyzes the condensation of two farnesyl pyrophosphate molecules to form squalene. | researchgate.net |

| Squalene Epoxidase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. | researchgate.net |

| Lupeol Synthase | LUS | Catalyzes the cyclization of 2,3-oxidosqualene to form the lupeol skeleton. | researchgate.net |

| Cytochrome P450 Monooxygenase (CYP716A subfamily) | CYP450 | Performs a three-step oxidation of the C-28 methyl group of lupeol to a carboxylic acid, forming this compound. | researchgate.net |

Genetic and Molecular Regulation of this compound Biosynthesis in Source Organisms

The biosynthesis of this compound, like other plant secondary metabolites, is tightly regulated at the genetic and molecular levels. The production is controlled by the expression of genes encoding the biosynthetic enzymes involved in the pathway. While specific regulatory mechanisms for this compound are not extensively detailed, the regulation of the broader triterpenoid (B12794562) and phenolic acid pathways provides a well-established framework. nih.govsemanticscholar.org

The expression of biosynthetic genes, such as lupeol synthase (LUS) and the relevant cytochrome P450s, is controlled primarily at the transcriptional level. mdpi.com This regulation is orchestrated by various transcription factors (TFs), which can activate or repress gene expression in response to developmental cues and environmental stimuli. mdpi.com In many secondary metabolite pathways, transcription factor families such as MYB, bHLH, and WRKY play pivotal roles in coordinating the expression of pathway genes. mdpi.comnih.gov

Furthermore, phytohormones are known to modulate the expression of genes involved in secondary metabolism. mdpi.com For instance, signaling molecules involved in plant defense and stress responses can trigger the upregulation of genes in the triterpenoid pathway, leading to an increased accumulation of compounds like this compound. Epigenetic mechanisms, such as histone modifications, may also play a crucial role in controlling the expression of key biosynthetic genes, thereby regulating the levels of the final product in the plant. nih.gov

Preclinical Pharmacological Activities of Lupeolic Acid

Anti-inflammatory Efficacy of Lupeolic Acid

This compound has demonstrated anti-inflammatory effects through the modulation of key mediators and cellular responses involved in the inflammatory cascade.

Modulation of Eicosanoid Biosynthesis Pathways by this compound (e.g., COX, LOX)

This compound has shown the ability to modulate eicosanoid biosynthesis pathways, which are central to the inflammatory response. Studies indicate that this compound inhibits the activity of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.govchemfaces.com This inhibition contributes to its anti-inflammatory properties by reducing the synthesis of prostaglandins (B1171923), which are potent mediators of inflammation. nih.gov Furthermore, this compound also modulates lipoxygenase (LOX) pathways, which are involved in the production of pro-inflammatory leukotrienes. nih.govbidd.group The effect of this compound on LOX enzymes helps to decrease the production of inflammatory mediators derived from arachidonic acid. bidd.group In vitro studies using inflammatory cell models have confirmed this compound's inhibitory effects on both COX and LOX activities. bham.ac.uk The modulation of these pathways by this compound suggests a potential therapeutic application in inflammatory conditions. lipidmaps.org

This compound has been identified as an inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme downstream of COX that is involved in the final step of PGE2 biosynthesis. chemfaces.com This inhibition of mPGES-1 by this compound has been observed in cell-free assays. chemfaces.com Interestingly, while this compound significantly suppressed mPGES-1, it showed only minor effects on COX-1 and COX-2 activity at concentrations above 10 µM. chemfaces.com

Regulation of Immune Cell Responses by this compound

This compound has been shown to modulate the activity of immune cells involved in inflammatory responses. researchgate.net Studies suggest that this compound can influence macrophage activation and T cell proliferation, contributing to its immunomodulatory effects. researchgate.net Research indicates that IL-6, a cytokine whose production can be inhibited by this compound, plays a role in the differentiation of T-cells and the modulation of the immune system. researchgate.netresearchgate.net

Anticancer and Chemopreventive Potential of this compound

This compound has demonstrated promising anticancer and chemopreventive potential in preclinical investigations, primarily through its effects on cancer cell proliferation, apoptosis, and cell cycle progression.

Anti-proliferative Effects of this compound in In Vitro Cancer Cell Models

This compound exhibits anti-proliferative effects in various cancer cell models in vitro. nih.govresearchgate.net Studies have demonstrated that this compound inhibits the proliferation of cancer cells from different origins, including breast, prostate, and colon cancer. researchgate.netresearchgate.net The anti-proliferative activity of this compound is often dose-dependent. uni.lu Acetyl-lupeolic acid (ac-LA), a derivative of this compound, has been shown to reduce the viability of a panel of cancer cell lines more efficiently than lupeol (B1675499). researchgate.netresearchgate.net Ac-LA exhibited superior antiproliferative activity compared to lupeol in prostate and pancreatic cancer cells and did not induce resistance, in contrast to docetaxel. researchgate.netresearchgate.net Non-tumorigenic prostate epithelial cells were relatively resistant to ac-LA, indicating a degree of specificity for cancer cells. researchgate.netresearchgate.net Frankincense nutraceuticals containing boswellic and lupeolic acids also exhibited toxicity against human triple-negative breast cancer cell lines, such as MDA-MB-231, MDA-MB-453, and CAL-51, in vitro. researchgate.netmdpi.com Nutraceuticals with higher total contents of boswellic and lupeolic acids were more active against MDA-MB-231 cells, with IC50 values ≤ 7.0 µg/mL. researchgate.netmdpi.com

Here is a summary of some in vitro antiproliferative data for acetyl-lupeolic acid:

| Cell Line | IC50 (µM) - 24h | IC50 (µM) - 72h |

| PC-3 (Prostate) | 11.3 ± 0.6 | 7.2 ± 0.1 |

| MIA-PaCa-2 (Pancreatic) | 8.9 ± 0.3 | 6.2 ± 0.4 |

| RWPE-1 (Non-tumorigenic Prostate) | Relatively resistant | Relatively resistant |

Induction of Apoptosis and Cell Cycle Modulation by this compound

This compound induces apoptosis and modulates the cell cycle in cancer cells. nih.govnih.gov Induction of apoptosis is considered a key mechanism by which this compound exerts its anticancer effects. nih.gov this compound has been shown to activate caspases, which are central executioners of apoptosis. frontiersin.org Modulation of the cell cycle, often involving arrest at specific phases (e.g., G0/G1 or G2/M), is another mechanism observed with this compound treatment. researchgate.net Studies indicate that this compound can influence both intrinsic and extrinsic apoptotic pathways. nih.gov this compound's effect on cell cycle progression can lead to reduced proliferation. researchgate.net For example, acetyl-lupeolic acid has been shown to induce apoptosis in androgen-independent PC-3 prostate cancer cells, as evidenced by DNA fragmentation and caspase 3 activation. researchgate.netnih.gov In MDA-MB-231 breast cancer cells, however, acetyl-lupeolic acid led to cell accumulation in the G2/M phase of the cell cycle but not to apoptosis. researchgate.netnih.gov The combined effects of apoptosis induction and cell cycle modulation contribute significantly to this compound's anticancer potential. mdpi.com Acetyl-lupeolic acid has also been shown to inhibit Akt signaling, which is often dysregulated in cancer and plays a role in cell survival and proliferation, and this inhibition is linked to its ability to induce apoptosis in prostate cancer cells. researchgate.netnih.gov

Suppression of Angiogenesis and Metastasis in Preclinical Models by this compound

Research indicates that this compound and its derivatives may play a role in suppressing processes critical for tumor growth and spread, such as angiogenesis and metastasis. Acetyl-lupeolic acid (ac-LA), a derivative isolated from Boswellia carterii, has been shown to inhibit cell proliferation and angiogenesis in vivo in prostate cancer xenografts researchgate.netresearchgate.net. Immunohistochemical analysis of these xenografts revealed significant concentration-dependent inhibitory effects of ac-LA on cancer cell proliferation, as analyzed by the expression of the proliferation antigen Ki-67 researchgate.net. Furthermore, ac-LA significantly reduced the expression of the angiogenesis marker desmin in vivo, consistent with its ability to inhibit the release of vascular endothelial growth factor (VEGF) in vitro researchgate.netresearchgate.net. Unlike lupeol, ac-LA specifically inhibited the release of VEGF in vitro and consequently angiogenesis in vivo researchgate.net. Studies have also indicated that boswellic and lupeolic acids can target proinflammatory signaling pathways, which are often involved in tumor progression and metastasis researchgate.net.

Antioxidant Mechanisms of this compound and Cellular Protection

This compound is considered to possess antioxidant properties, contributing to cellular protection against oxidative stress. Oxidative stress, an imbalance between prooxidant levels and antioxidant capacity, is implicated in the pathobiology of numerous diseases frontiersin.org. Dietary antioxidants function by scavenging reactive oxygen species (ROS) or activating cellular antioxidant defense systems frontiersin.org. While the provided search results primarily discuss the antioxidant mechanisms of lupeol and alpha-lipoic acid, the general principles of triterpenoid (B12794562) antioxidants can be relevant. Lupeol, a related triterpenoid, interacts with and stabilizes free radicals due to its structure frontiersin.org. It has demonstrated significant antioxidant activity in various assays, including DPPH, FRAP, and ABTS scavenging, and inhibits lipid peroxidation frontiersin.org. Alpha-lipoic acid, another compound with antioxidant properties, scavenges free radicals and regenerates other antioxidants like vitamin C and vitamin E, enhancing the body's antioxidant defense system patsnap.comnih.govnih.gov. It can also chelate transition metals, reducing oxidative stress patsnap.comresearchgate.net. While specific detailed mechanisms for this compound are not extensively detailed in the provided snippets, its classification as a triterpene suggests potential for similar antioxidant activities through radical scavenging and modulation of cellular antioxidant defenses.

Other Investigated Biological Activities of this compound (e.g., Antiprotozoal)

Beyond its potential in cancer and antioxidant defense, this compound and related triterpenoids have been investigated for other biological activities, including antiprotozoal effects researchgate.netnih.govfrontiersin.org. Triterpenoids isolated from various plants have shown potential against different protozoan parasites, such as Plasmodium falciparum, Leishmania infantum, Trypanosoma cruzi, and Trypanosoma brucei nih.govfrontiersin.org. For instance, lupeol has shown significant antiplasmodial effect against Plasmodium falciparum strains in a schizont maturation inhibition assay nih.gov. While the direct antiprotozoal activity of this compound itself is not as extensively highlighted as that of lupeol or other triterpenoids in the provided results, the investigation of triterpenes from natural sources for such activities is an active area of research nih.govfrontiersin.orgku.ac.ke. Studies have explored the activity of various triterpenes against different parasitic strains, noting variations in potency and selectivity nih.govfrontiersin.org.

Table 1: Preclinical Activities of this compound and Related Compounds

| Compound | Activity Investigated | Preclinical Model/Assay | Key Findings | Source(s) |

| Acetyl-lupeolic acid | Suppression of Angiogenesis | Prostate cancer xenografts (in vivo), VEGF release (in vitro) | Inhibited angiogenesis marker desmin expression; Reduced VEGF release. | researchgate.netresearchgate.net |

| Acetyl-lupeolic acid | Suppression of Cell Proliferation | Prostate cancer xenografts (in vivo) | Inhibited proliferation antigen Ki-67 expression. | researchgate.net |

| Acetyl-lupeolic acid | Induction of Apoptosis | Prostate cancer cells (in vitro and in vivo) | Induced apoptosis in PC-3 cells; affected cell cycle in MDA-MB-231 cells. | researchgate.net |

| Lupeol | Antioxidant | DPPH, FRAP, ABTS assays, lipid peroxidation | Exhibited significant scavenging activity and inhibited lipid peroxidation. | frontiersin.org |

| Lupeol | Antiprotozoal (Antiplasmodial) | Plasmodium falciparum schizont maturation inhibition assay | Showed significant antiplasmodial effect (IC50 = 3.8 µg/ml). | nih.gov |

| This compound | Inhibition of mPGES-1 | Cell-free assay | Identified as a potent inhibitor of mPGES-1. | acs.org |

| Hydroxylated lupeolic acids | Inhibition of 5-LO and Cathepsin G | In vitro assays | Showed significant activity against 5-LO and/or Cathepsin G. | mdpi.com |

Table 2: Antiprotozoal Activity of Triterpenoids from Kleinia odora

| Compound | Plasmodium falciparum IC50 (µg/ml) | Leishmania infantum IC50 (µg/ml) | Trypanosoma cruzi IC50 (µg/ml) | Trypanosoma brucei IC50 (µg/ml) | MRC-5 Cytotoxicity IC50 (µg/ml) | Source(s) |

| Epilupeol (1) | >50 | >50 | >50 | >50 | >50 | nih.gov |

| Lupeol acetate (B1210297) (2) | 12.3 | >50 | >50 | 37.5 | >50 | nih.gov |

| Ursolic acid (3) | 7.2 | 10.4 | 13.9 | 1.4 | 14.6 | nih.gov |

| Brein (4) | 10.3 | 11.8 | 11.4 | 1.6 | 13.7 | nih.gov |

| 3β 11α-dihydroxy urs-12-ene (5) | 8.2 | 11.4 | 12.9 | 1.5 | 15.1 | nih.gov |

| Ursolic acid lactone (6) | >50 | >50 | >50 | >50 | >50 | nih.gov |

Note: Table 2 presents data for triterpenes, including a lupeol derivative (Epilupeol) and ursane-type triterpenes, investigated for antiprotozoal activity. While not directly this compound, it illustrates the investigation of related triterpenoids in this context.

Molecular Mechanisms of Action of Lupeolic Acid

Direct Enzyme Inhibition and Receptor Modulation by Lupeolic Acid

This compound has been shown to directly interfere with the activity of several enzymes, particularly those involved in the synthesis of pro-inflammatory mediators.

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibition by this compound

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2 (PGE2), a significant mediator of inflammation. Research indicates that this compound derivatives can inhibit mPGES-1 activity. While boswellic acids are known inhibitors of mPGES-1 with IC50 values ranging from 3 to 30 µM, other triterpene acids from frankincense, including lupeolic acids, have demonstrated even greater potency in suppressing this enzyme. researchgate.netnih.gov Specifically, an acetylated this compound derivative (compound 17 in one study) showed potent suppression of mPGES-1 activity with an IC50 of 0.9 µM in a cell-free assay. acs.org This suggests that certain structural features, such as acetylation and a hydroxyl moiety at position C(28), may contribute to the enhanced inhibitory activity against mPGES-1. acs.org The inhibition of mPGES-1 by lupeolic acids contributes to the reduction of PGE2 formation, thereby potentially mitigating inflammatory responses. researchgate.netencyclopedia.pubresearchgate.net

Table 1: Inhibition of mPGES-1 by Triterpene Acids

| Compound Type | Example Compound (if specified) | IC50 (µM) | Assay Type | Citation |

| Boswellic Acids | Various | 3-30 | Cell-free | researchgate.netnih.gov |

| This compound | Acetylated derivative (Cpd 17) | 0.9 | Cell-free | acs.org |

| Tirucallic Acids | Various | 0.4-3 | Cell-free | acs.org |

5-Lipoxygenase (5-LOX) Inhibition by this compound

5-Lipoxygenase (5-LOX) is an enzyme that catalyzes the initial steps in the synthesis of leukotrienes, another class of potent pro-inflammatory mediators. While boswellic acids, particularly acetyl-11-keto-β-boswellic acid (AKBA), are well-established inhibitors of 5-LOX, studies have also investigated the effects of lupeolic acids on this enzyme. examine.comresearchgate.net Some lupeolic acids have shown inhibitory activity against 5-LOX product formation in intact cells. mdpi.com For instance, hydroxylated lupeolic acids (compounds 11 and 12 in one study) demonstrated significant activity with IC50 values of 10 µM and 8.3 µM, respectively, in a cell-free assay. researchgate.netmdpi.com Another this compound (compound 9) also suppressed 5-LOX product formation with an IC50 of 4.0 µM in intact cells. mdpi.com This indicates that certain modifications or structural variations within the this compound framework can influence their potency against 5-LOX. mdpi.com

Table 2: Inhibition of 5-LOX by Lupeolic Acids

| Compound Type | Example Compound (if specified) | IC50 (µM) | Assay Type | Citation |

| This compound | Hydroxylated (Cpd 11) | 10 | Cell-free | researchgate.netmdpi.com |

| This compound | Hydroxylated (Cpd 12) | 8.3 | Cell-free | researchgate.netmdpi.com |

| This compound | Cpd 9 | 4.0 | Intact cells | mdpi.com |

Cytosolic Phospholipase A2 (cPLA2α) Interference by this compound

Cytosolic phospholipase A2 (cPLA2α) is an enzyme responsible for releasing arachidonic acid from cell membranes, providing the substrate for both the COX and 5-LOX pathways. Interference with cPLA2α activity can therefore impact the production of a wide range of eicosanoids. An acetylated this compound derivative (Ac-OH-LA) has been shown to interfere with cPLA2α activity. uni-tuebingen.de Studies suggest that this interference might involve impaired interaction of the enzyme with the phospholipid interface, although direct inhibition of catalytic activity has not been definitively proven in cell-free models. uni-tuebingen.de One study indicated that a this compound (a minor class of compounds in Boswellia Serrata) appears to inhibit Phospholipase A(2) with an IC50 range of 2.3-6.9uM and cytoplasmic PLA(2)α at 3.6uM. examine.com

Table 3: Interference with cPLA2α by this compound

| Compound Type | Example Compound (if specified) | IC50 (µM) | Assay Type | Citation |

| This compound | Various | 2.3-6.9 | General | examine.com |

| This compound | Specific | 3.6 | cPLA2α | examine.com |

| Acetylated Lupeolic | Ac-OH-LA | Not specified | Inferred | uni-tuebingen.de |

Modulation of Cyclooxygenase (COX) Enzymes by this compound

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are involved in the synthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid. While boswellic acids have been reported to have limited effects on COX enzymes compared to their potent inhibition of 5-LOX, the modulation of COX by lupeolic acids has also been explored. examine.comresearchgate.net Studies on triterpene acids from frankincense, including lupeolic acids, have indicated that COX-1 and COX-2 were hardly affected by these compounds at concentrations above 10 µM. researchgate.netnih.gov This suggests that lupeolic acids may not be primary inhibitors of COX enzymes, distinguishing their mechanism of action from that of typical non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov

Cellular Signaling Pathway Interventions by this compound

Beyond direct enzyme inhibition, this compound has been shown to influence crucial cellular signaling pathways, particularly those involved in inflammatory and proliferative processes.

Nuclear Factor Kappa B (NF-κB) Pathway Regulation by this compound

The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses, as well as cell survival and proliferation. Aberrant activation of NF-κB is implicated in various diseases, including chronic inflammation and cancer. Research indicates that this compound and its derivatives can regulate the NF-κB pathway. mdpi.comresearchgate.netoncotarget.com Acetyl-lupeolic acid (ac-LA), a derivative isolated from Boswellia carterii, has been shown to inhibit the nuclear accumulation of p65/NF-κB. oncotarget.com This suggests that ac-LA interferes with the activation or translocation of NF-κB subunits to the nucleus, where they exert their transcriptional effects. oncotarget.com Inhibition of NF-κB by triterpenes like boswellic acids is thought to contribute to their anti-inflammatory and anti-cancer properties by downregulating the expression of pro-inflammatory genes and inhibiting the synthesis of antiapoptotic proteins. mdpi.com While much of the research on frankincense triterpenes and NF-κB has focused on boswellic acids, the findings regarding acetyl-lupeolic acid highlight the potential of this compound derivatives to also modulate this critical pathway. mdpi.comresearchgate.netoncotarget.com

PI3K-AKT-mTOR Pathway Disruption by this compound

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including metabolism, growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in various cancers nih.gov. Activation of the PI3K/Akt/mTOR pathway can occur through several mechanisms, often initiated by the engagement of growth factor receptors, leading to the generation of phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 in turn recruits proteins like Akt to the plasma membrane, leading to Akt activation through phosphorylation by PDK1 and mTORC2 semanticscholar.orgresearchgate.net. Activated Akt then regulates multiple downstream pathways, including the activation of mTOR complex 1 (mTORC1), which is a key positive regulator of protein synthesis via p70 ribosomal six protein kinase (P70S6K) semanticscholar.org.

Studies have indicated that this compound derivatives can disrupt this pathway. Specifically, acetyl-lupeolic acid (ac-LA) has been shown to inhibit Akt signaling semanticscholar.orgresearchgate.netoncotarget.com. In silico docking and in vitro kinase assays suggest that ac-LA potently inhibits Akt, primarily through direct binding to its pleckstrin homology (PH) domain semanticscholar.orgresearchgate.netoncotarget.com. This binding appears to be a significant mechanism of action, as an Akt1 mutant lacking the PH domain exhibited reduced sensitivity to ac-LA researchgate.net.

The inhibition of Akt by ac-LA leads to the inhibition of downstream targets in the signaling cascade, including the mTOR target p70 ribosomal six protein kinase semanticscholar.orgresearchgate.netoncotarget.com. This disruption of the Akt/mTOR/p70S6K pathway can consequently affect processes such as protein synthesis and the production of angiogenic factors like vascular endothelial growth factor (VEGF) semanticscholar.org. Research in prostate cancer cells demonstrated that ac-LA significantly downregulated the production of VEGF, consistent with its inhibitory effect on the Akt/mTOR/p70S6K pathway semanticscholar.org.

Mitogen-Activated Protein Kinase (MAPK) Cascade Modulation by this compound

Mitogen-Activated Protein Kinase (MAPK) cascades are highly conserved signaling pathways involved in transducing extracellular and intracellular signals to regulate various cellular responses, including proliferation, differentiation, and stress responses researchgate.netfrontiersin.org. These cascades typically involve a series of kinases: MAPKKKs, MKKs, and MAPKs, which are sequentially activated through phosphorylation events frontiersin.org.

Research suggests that this compound can modulate MAPK signaling pathways. While some studies on related compounds like alpha-lipoic acid have shown activation of MAPK pathways nih.gov, investigations specifically on this compound and its derivatives indicate inhibitory effects on certain components of the MAPK cascade. For instance, treatment with compounds found in Boswellia, which include this compound, has been reported to reduce the phosphorylation of ERK1/2 and p38 MAPKs mdpi.com. Another study noted potent suppression of 5-lipoxygenase by this compound, an enzyme involved in inflammatory processes and potentially linked to MAPK signaling encyclopedia.pub.

Regulation of Apoptotic and Cell Cycle Regulatory Proteins (e.g., BCL-2, BAX, Survivin, Caspases, cFLIP) by this compound

Apoptosis, or programmed cell death, is a fundamental biological process regulated by a complex network of pro-apoptotic and anti-apoptotic proteins. The balance between these proteins, particularly members of the BCL-2 family, dictates a cell's fate nih.govnih.gov. Key players include anti-apoptotic proteins like BCL-2 and pro-apoptotic proteins like BAX nih.govnih.gov. Caspases are crucial executioners of apoptosis, activated through cascades initiated by either extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways mdpi.comnih.govmdpi.com. Survivin and cFLIP are also important regulatory proteins, often acting as inhibitors of apoptosis nih.govwalshmedicalmedia.com.

Studies on this compound and its derivatives have demonstrated effects on these apoptotic and cell cycle regulatory proteins. Acetyl-lupeolic acid has been shown to induce apoptosis in certain cancer cell lines semanticscholar.orgresearchgate.netoncotarget.com. This induction of apoptosis can involve the activation of caspases mdpi.com. For example, studies have reported caspase 3 activation in prostate cancer cells treated with ac-LA researchgate.net.

The BCL-2 family of proteins is a major point of regulation in the intrinsic apoptotic pathway, controlling mitochondrial outer membrane permeability and the release of pro-apoptotic factors like cytochrome c nih.govmdpi.comresearchgate.net. An imbalance favoring anti-apoptotic proteins like BCL-2 can lead to resistance to apoptosis in cancer cells nih.govnih.gov. While specific direct interactions of this compound with BCL-2 or BAX are not extensively detailed in the provided snippets, the induction of apoptosis and activation of caspases by ac-LA suggest an influence on the BCL-2 family-mediated mitochondrial pathway researchgate.netmdpi.com.

Survivin is an inhibitor of apoptosis protein (IAP) that is frequently overexpressed in cancer, contributing to cell survival and resistance to therapy nih.gov. cFLIP is another anti-apoptotic protein that inhibits caspase activation at the death-inducing signaling complex (DISC) walshmedicalmedia.com. Modulation of the expression or activity of survivin and cFLIP by this compound could contribute to its pro-apoptotic effects, although direct evidence from the provided search results is limited. However, the general mechanism of overcoming resistance in apoptotic pathways by modulating anti-apoptotic proteins is a recognized approach in cancer treatment nih.gov.

Structure Activity Relationship Sar Studies of Lupeolic Acid and Its Analogs

Identification of Pharmacophores for Enhanced Bioactivity of Lupeolic Acid Derivatives

Pharmacophore modeling helps identify the essential structural features of a molecule responsible for its biological activity. For this compound derivatives, several key pharmacophoric features have been identified that contribute to their enhanced bioactivity. These include the presence of hydrogen bond donors and acceptors, hydrophobic regions, and specific spatial arrangements of functional groups.

The core pentacyclic triterpenoid (B12794562) skeleton of this compound serves as a crucial hydrophobic scaffold. Modifications at specific positions, notably C-3, C-28, and the E-ring, have been shown to significantly influence bioactivity. The hydroxyl group at the C-3 position and the carboxyl group at the C-28 position are frequently targeted for modification to improve potency and selectivity. For instance, the introduction of various substituents at these positions can alter the molecule's interaction with biological targets.

Key pharmacophoric features often include:

A hydrogen bond acceptor feature associated with the carbonyl group of the carboxyl function at C-28.

A hydrogen bond donor feature from the hydroxyl group at C-3.

The isopropenyl group on the E-ring, which can also be a site for modifications that impact activity.

Impact of Specific Structural Modifications on this compound's Anti-inflammatory Activity

Specific structural modifications of this compound have been demonstrated to have a profound impact on its anti-inflammatory activity. These modifications often aim to enhance the inhibition of key inflammatory mediators and enzymes.

One notable modification is the acetylation of the hydroxyl group at the C-3 position. The acetylated derivative of this compound has been found to be a potent inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade. In one study, the acetylated derivative of this compound exhibited an IC₅₀ value of 0.9 μM against mPGES-1, suggesting that the addition of an acetyl group significantly enhances its anti-inflammatory potential. acs.org

Furthermore, hydroxylation at the C-28 position has been identified as a crucial modification for anti-inflammatory effects. A C(28)-hydroxylated this compound derivative has been shown to suppress the biosynthesis of eicosanoids, which are potent inflammatory mediators, by inhibiting cytosolic phospholipase A2. This highlights the importance of the functional group at the C-28 position in modulating the anti-inflammatory response.

The following table summarizes the impact of specific structural modifications on the anti-inflammatory activity of this compound derivatives:

| Compound/Derivative | Modification | Target | Activity (IC₅₀) |

| Acetylated this compound | Acetylation at C-3 | mPGES-1 | 0.9 μM acs.org |

| C(28)-hydroxylated this compound | Hydroxylation at C-28 | Cytosolic phospholipase A2 | Potent inhibitor |

Influence of Structural Changes on this compound's Anticancer Efficacy

The anticancer efficacy of this compound can be significantly enhanced through specific structural modifications. Researchers have synthesized and evaluated numerous derivatives to improve their cytotoxicity against various cancer cell lines.

A study on lupeol (B1675499) dicarboxylic acid monoester derivatives demonstrated their potent antitumor activities. nih.gov For example, one derivative displayed impressive IC₅₀ values of 5.78 μM against A549 (lung carcinoma), 2.38 μM against LAC (lung adenocarcinoma), 6.14 μM against HepG2 (hepatocellular carcinoma), and a remarkably low 0.00842 μM against HeLa (cervical cancer) cells. nih.gov These findings underscore the potential of esterification at the C-28 position to yield highly potent anticancer agents.

The introduction of sulfate (B86663) and oxime groups has also been shown to increase the cytotoxic activity of lupeol derivatives against prostate cancer cell lines, PC-3 and LNCaP. researchgate.net This suggests that the addition of these functional groups can enhance the molecule's ability to induce cancer cell death.

The table below presents the anticancer efficacy of selected this compound derivatives:

| Derivative | Modification | Cancer Cell Line | IC₅₀ (μM) |

| Lupeol dicarboxylic acid monoester derivative 2 | Esterification at C-28 | A549 | 5.78 nih.gov |

| LAC | 2.38 nih.gov | ||

| HepG2 | 6.14 nih.gov | ||

| HeLa | 0.00842 nih.gov | ||

| Lupeol derivative with sulfate group | Sulfation | PC-3, LNCaP | Increased cytotoxicity researchgate.net |

| Lupeol derivative with oxime group | Oximation | PC-3, LNCaP | Increased cytotoxicity researchgate.net |

Computational and Molecular Modeling Approaches in this compound SAR Elucidation

Computational and molecular modeling techniques have become indispensable tools for elucidating the structure-activity relationships of this compound and its analogs. These methods provide valuable insights into the molecular interactions between the compounds and their biological targets, thereby guiding the rational design of more potent derivatives.

Molecular docking studies have been employed to predict the binding modes of this compound derivatives within the active sites of various target proteins. For instance, docking simulations have shown that lupeol can bind to key cancer-related proteins such as BCL-2, Topoisomerase, and mTOR with good binding energies and low inhibition constants. nih.gov These in-silico analyses help to identify crucial amino acid residues involved in the interaction and provide a basis for designing modifications that can enhance binding affinity.

Molecular dynamics (MD) simulations have also been utilized to study the stability of this compound derivative-protein complexes. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more dynamic understanding of the interaction.

Quantitative Structure-Activity Relationship (QSAR) studies, while not extensively reported specifically for a large series of this compound derivatives, represent a powerful approach to correlate the structural properties of these compounds with their biological activities. By developing QSAR models, it is possible to predict the activity of novel, unsynthesized derivatives, thereby streamlining the drug discovery process.

Synthetic and Semi Synthetic Approaches to Lupeolic Acid Derivatives

Strategies for Chemical Modification and Semi-Synthesis of Lupeolic Acid

Chemical modification and semi-synthesis of this compound typically involve targeting specific functional groups on the triterpene scaffold. Key positions for modification include the hydroxyl group at C-3, the carboxylic acid group at C-28, and the isopropenyl group at C-20/C-29 restorativemedicine.orgcolab.wsnih.gov. Strategies often involve esterification, amidation, oxidation, reduction, and the introduction of various moieties to alter the compound's polarity, reactivity, and interactions with biological targets colab.wscaldic.comresearchgate.netnih.gov.

Semi-synthesis often utilizes naturally occurring this compound or related triterpenes as starting materials, allowing for targeted modifications at specific positions mdpi.comhygeiajournal.comjcbsc.org. For instance, lupeol (B1675499), which differs from this compound by having a methyl group instead of a carboxylic acid at C-28, can serve as a precursor for certain derivatives nih.gov. The synthesis of lupeol-3-carbamate derivatives, for example, involves the modification of the C-3 hydroxyl group of lupeol nih.govmdpi.com. This approach has been shown to yield compounds with enhanced anti-proliferative activity compared to the parent compound nih.govmdpi.com.

Another strategy involves the modification of the C-28 carboxyl group. This position is amenable to esterification with various alcohols or amidation with amines, leading to derivatives with altered properties caldic.comresearchgate.net. Studies on boswellic acids, structurally related pentacyclic triterpenes, have demonstrated that C-24 amide and amino derivatives exhibit increased anticancer and anti-inflammatory activity compared to other derivatives caldic.com. This suggests similar modifications at the C-28 position of this compound could yield promising analogs.

Development of this compound Analogs with Improved Potency and Specificity

The development of this compound analogs with improved potency and specificity is a key objective in medicinal chemistry. This is achieved through targeted chemical modifications that can influence the compound's binding affinity to biological targets, cellular uptake, and metabolic stability. Structure-activity relationship (SAR) studies play a crucial role in guiding these modifications caldic.commdpi.comresearchgate.netfrontiersin.org.

Chemical Modifications at the C-3 Position of this compound

The C-3 position of this compound, typically bearing a hydroxyl group, is a common site for chemical modification nih.gov. Esterification and etherification at this position can significantly impact the biological activity of triterpenes researchgate.netmdpi.com. For instance, the synthesis of lupeol-3-carbamate derivatives involves introducing carbamate (B1207046) groups at the C-3 hydroxyl, leading to compounds with improved anti-proliferative activity nih.govmdpi.com. The introduction of N-heterocyclic rings at the C-3 position of lupeol has also been explored to enhance water solubility and biological activity nih.gov.

Studies on boswellic acids have shown that modifications at the C-3 position, such as the formation of 3-O-ester or 3-O-ether derivatives, can influence their activity against various targets like 5-lipoxygenase (5-LO) and cathepsin G mdpi.com. For example, modifying the acetyl group of acetyl-11-keto-beta-boswellic acid (AKBA) towards acidic residues was found to be detrimental for 5-LO inhibition mdpi.com. These findings highlight the importance of the nature of the substituent at C-3 for biological activity and provide valuable insights for designing this compound analogs.

Chemical Modifications at the C-24 and C-28 Positions of this compound

This compound possesses a carboxylic acid group at the C-28 position. This functional group offers opportunities for modifications such as esterification and amidation, which can alter the compound's polarity and interaction with biological membranes and targets colab.wsnih.govcaldic.comresearchgate.net. While the search results primarily discuss modifications at the C-24 position of boswellic acids (which is analogous to C-28 in this compound in terms of being a carboxylic acid), the principles and synthetic strategies are often transferable.

Research on boswellic acids has demonstrated that C-24 amide and amino derivatives show increased anticancer and anti-inflammatory activity caldic.com. Esterification of the C-24 carboxyl group with alcohols or amidation with amines are common synthetic routes caldic.comresearchgate.net. The synthesis of dimeric oleanolic acids linked at C-28 via diamines has also been explored, resulting in compounds with enhanced anti-tumor activity researchgate.net. These examples suggest that similar strategies applied to the C-28 carboxylic acid of this compound could lead to derivatives with improved biological profiles.

Furthermore, a novel C(28)-hydroxylated this compound has been reported to suppress the biosynthesis of eicosanoids through the inhibition of cytosolic phospholipase A2 restorativemedicine.orgnih.gov. This indicates that modifications involving hydroxylation at C-28 can also lead to biologically active derivatives.

Integration of Novel Moieties into this compound Scaffold (e.g., Triazoles via Click Chemistry)

Integrating novel moieties into the this compound scaffold is a strategy to introduce new functionalities and enhance biological activity. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for such integrations due to its efficiency, simplicity, and selectivity mdpi.comwikipedia.orgnih.govbeilstein-journals.org. This reaction allows for the facile linking of azides and alkynes to form stable 1,2,3-triazole rings, which can serve as linkers or pharmacophores wikipedia.orgnih.govbeilstein-journals.orgnih.govmdpi.comchemmethod.comresearchgate.net.

While direct examples of click chemistry specifically on this compound in the provided results are limited, studies on related triterpenes like oleanolic acid and boswellic acids demonstrate the applicability of this approach. For instance, 1,2,3-triazole-substituted oleanolic acid derivatives have been synthesized via click chemistry, involving the reaction of alkyne esters with aromatic azides mdpi.com. Similarly, new 1H-1,2,3-triazole tethered boswellic acid derivatives have been synthesized using this method researchgate.net. These studies highlight the potential for using click chemistry to append various functional groups or molecules to the this compound core, potentially at positions like C-3 or C-28, to create novel hybrid compounds with tailored properties scielo.br. The synthesis of lupeol 1,2,3-triazole derivatives by copper-catalyzed azide-alkyne cycloaddition has been reported, demonstrating the feasibility of this approach for lupeol-based structures scielo.br.

Mechanistic Insights Derived from this compound Derivative Synthesis

Mechanistic insights derived from the synthesis of this compound derivatives are crucial for understanding how structural modifications influence biological activity and for rational drug design mdpi.comresearchgate.netnih.gov. While the provided search results offer limited direct mechanistic studies specifically tied to the synthesis process of this compound derivatives, they do provide insights into the mechanisms of action of some derivatives and the impact of structural changes on these mechanisms.

For example, preliminary mechanistic studies on a lupeol-3-carbamate derivative (compound 3k·CH3I) indicated that it induced apoptosis in HepG2 cells by inhibiting the PI3K/AKT/mTOR pathway nih.govmdpi.com. This suggests that modifications at the C-3 position can influence signaling pathways involved in cell proliferation and survival.

Studies on boswellic acid derivatives have provided more detailed mechanistic insights related to the impact of structural modifications. For instance, the presence or absence of an 11-keto group and modifications at the C-3 position were shown to affect the inhibition of 5-LO and cathepsin G, indicating specific structural requirements for activity against these enzymes mdpi.com. The observation that certain tirucallic acids, structurally distinct from boswellic acids but also found in frankincense, inhibit 5-LO product formation by potentially interfering with its activation provides a broader mechanistic perspective on how different triterpene structures can exert similar biological effects through distinct mechanisms mdpi.com.

Molecular docking studies, often performed in conjunction with synthesis and biological evaluation, provide insights into the potential binding modes of triterpene derivatives to their target proteins researchgate.netacs.org. For instance, docking studies on triterpene acids, including a this compound derivative, with microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) suggested that the acidic group contributes to potent interference and that additional oxygen-containing substituents influence potency acs.org. These studies help to elucidate how specific modifications on the this compound scaffold might interact with key residues in the binding site of target enzymes, thereby informing the design of more potent and selective analogs.

The synthesis of a novel C(28)-hydroxylated this compound and the subsequent finding that it inhibits cytosolic phospholipase A2 provides a direct link between a specific structural modification at C-28 and a defined mechanism of action restorativemedicine.orgnih.gov. This highlights the importance of exploring modifications at this position for targeting enzymes involved in inflammatory pathways.

Advanced Methodologies in Lupeolic Acid Research

In Vitro Experimental Models for Lupeolic Acid Efficacy Assessment (e.g., Cell-Free, Cell Lines, Human Primary Cells)

In vitro models are fundamental for initial assessments of this compound's biological effects, providing controlled environments to study cellular and molecular interactions. These models range from cell-free systems to complex co-cultures and human primary cells.

Cell-free assays are utilized to investigate the direct interaction of this compound with specific enzymes or molecular targets. For instance, this compound has been shown to suppress microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) activity in cell-free assays. chemfaces.comacs.org Studies have reported IC50 values for this compound in inhibiting mPGES-1 activity in a cell-free model using microsomal preparations of IL-1β-stimulated A549 cells. chemfaces.comacs.orguni-tuebingen.de The potency of this compound in inhibiting mPGES-1 was found to be in the range of 0.4 to 3 µM. acs.org this compound has also demonstrated potent suppression of 5-lipoxygenase (5-LO) activity in the range of IC50 = 2.9 µM and 5.1 µM in cell-free assays. encyclopedia.pub

Cell line-based assays are widely used to evaluate the effects of this compound on cell viability, proliferation, apoptosis, migration, and other cellular processes. Immortalized cell lines, often derived from tumors, are valuable for their ease of culture and reproducibility. labtoo.com Studies have investigated the effects of acetyl-lupeolic acid (ac-LA), a derivative of this compound, on the viability of various human cancer cell lines, including prostate cancer (PC-3, MIA-PaCa-2), breast cancer (MDA-MB-231), melanoma, CNS, ovary, NSCLC, and leukemia cell lines. nih.govresearchgate.net Acetyl-lupeolic acid exhibited superior antiproliferative activity compared to lupeol (B1675499) in a panel of 11 cancer cell lines. nih.govresearchgate.net For example, the IC50 values for ac-LA in PC-3 cells were 11.3 ± 0.6 μM and 7.2 ± 0.1 μM after 24 h and 72 h treatment, respectively, while in MIA-PaCa-2 cells, they were 8.9 ± 0.3 μM and 6.2 ± 0.4 μM. nih.gov In contrast, lupeol was less effective, with IC50 values typically above 100 μM for PC-3 cells and 91.6 ± 6.8 μM for MIA-PaCa-2 cells after 24 h. nih.gov Non-tumorigenic prostate epithelial cells (RWPE-1) showed relative resistance to ac-LA, suggesting some specificity for cancer cells. nih.govresearchgate.net Acetyl-lupeolic acid has also been shown to induce apoptosis in androgen-independent PC-3 cells, as indicated by DNA fragmentation and caspase 3 activation. nih.govresearchgate.net In MDA-MB-231 breast cancer cells, ac-LA led to cell accumulation in the G2/M phase of the cell cycle but not apoptosis. nih.govresearchgate.net Frankincense nutraceuticals containing boswellic and lupeolic acids significantly inhibited the release of proinflammatory cytokines, such as TNF-α, IL-6, and IL-8, by LPS-stimulated peripheral blood mononuclear cells (PBMC) and whole blood. researchgate.netresearchgate.net These nutraceuticals also showed toxicity against human triple-negative breast cancer cell lines (MDA-MB-231, MDA-MB-453, and CAL-51) in vitro. researchgate.net

Human primary cells, isolated directly from tissues, offer models that are closer to the physiological state in vivo compared to immortalized cell lines. labtoo.com While primary cultures have a limited lifespan, they are valuable for studying the effects of compounds in a more relevant biological context. labtoo.com Studies investigating the anti-inflammatory activity of Boswellia serrata extracts, which contain this compound, have utilized primary cultures of porcine aortic endothelial cells (pAECs) stimulated by LPS. unibo.it

Table 1: In Vitro Efficacy of Acetyl-Lupeolic Acid (ac-LA) in Cancer Cell Lines nih.gov

| Cell Line | Treatment Duration | IC50 (μM) |

| PC-3 | 24 h | 11.3 ± 0.6 |

| PC-3 | 72 h | 7.2 ± 0.1 |

| MIA-PaCa-2 | 24 h | 8.9 ± 0.3 |

| MIA-PaCa-2 | 72 h | 6.2 ± 0.4 |

| RWPE-1 | 48 h | Resistant |

| MDA-MB-231 | Not specified | Toxic |

| MDA-MB-453 | Not specified | Toxic |

| CAL-51 | Not specified | Toxic |

Preclinical In Vivo Animal Models for this compound Disease Modulation (e.g., Xenografts, Mouse Models)

Preclinical in vivo animal models are crucial for evaluating the efficacy and mechanisms of action of this compound in a complex biological system before potential human trials. These models include xenografts and various mouse models of disease. mdpi.com

Xenograft models involve transplanting human cancer cells or tissues into immunodeficient animals, typically mice, to study tumor growth and response to therapy. mdpi.comaltogenlabs.com Cell line-derived xenografts (CDX) use cultured cancer cell lines, while patient-derived xenografts (PDX) involve the direct transplantation of patient tumor tissue, offering a model that better reflects the heterogeneity and microenvironment of human tumors. mdpi.comaltogenlabs.comdovepress.com Studies have utilized xenograft models to assess the antitumorigenic effects of acetyl-lupeolic acid. nih.govresearchgate.net Acetyl-lupeolic acid exhibited antiproliferative, proapoptotic, and antitumorigenic effects on PC-3 tumors xenografted onto chick chorioallantoic membranes (CAM) and in nude mice. nih.govresearchgate.netresearchgate.net A frankincense nutraceutical containing boswellic and lupeolic acids inhibited tumor growth and induced apoptosis in breast cancer xenografts grown on the chick chorioallantoic membrane (CAM). researchgate.netmdpi.comsci-hub.se

Various mouse models are employed to study the effects of this compound on different diseases, particularly inflammatory conditions, given its presence in anti-inflammatory remedies like frankincense. nih.govchemfaces.comrestorativemedicine.org While specific in vivo studies focusing solely on this compound in mouse models are less frequently detailed in the provided snippets compared to studies on frankincense extracts or other boswellic acids, research on frankincense constituents in animal models of inflammation and cancer provides relevant context. Animal models of arthritis and inflammatory bowel disease have been used to study the effects of Boswellia serrata extracts. nih.govrestorativemedicine.orgrestorativemedicine.org These studies have shown that Boswellia species can modulate inflammatory markers and pathways in vivo. nih.govrestorativemedicine.orgrestorativemedicine.org For example, in animal models of diabetes, Boswellia species inhibited lymphocyte infiltration into islets and reduced inflammatory cytokines. restorativemedicine.orgrestorativemedicine.org Studies in rats have shown that Boswellia protects colonic mucosa cells from inflammation. restorativemedicine.org

Advanced Spectroscopic and Chromatographic Techniques for this compound Analysis and Characterization (e.g., HPLC-MS/MS)

Accurate identification and quantification of this compound in complex biological matrices and natural sources are essential for research. Advanced spectroscopic and chromatographic techniques play a vital role in this process.

High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique widely used for the analysis and characterization of this compound and other triterpenic acids in frankincense gum resins and related products. nih.govchemfaces.comresearchgate.netmdpi.comsci-hub.seresearchgate.netdntb.gov.uaresearchgate.net This method allows for the simultaneous analysis and quantification of multiple pentacyclic triterpenic acids, including this compound. nih.govresearchgate.netmdpi.comsci-hub.seresearchgate.netdntb.gov.ua HPLC-MS/MS methods have been developed and validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) for the analysis of triterpenic acids. researchgate.net The use of HPLC-MS/MS enables the differentiation of frankincense from different origins and the standardization of frankincense-based phytopharmaceuticals. nih.govchemfaces.com Targeted UHPLC-high-resolution mass spectrometry (HRMS) has also been applied to identify the carboxylic acid content in frankincense extracts. researchgate.net

Other chromatographic techniques mentioned in the context of analyzing frankincense constituents include High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD). researchgate.netresearchgate.netwalshmedicalmedia.com Spectroscopic methods such as UV, IR, and NMR spectroscopy are used for the structural identification and confirmation of isolated compounds like this compound. walshmedicalmedia.comnih.gov For example, the chemical structure of this compound has been identified based on UV, MS, 1H-NMR, and 13C-NMR spectra. nih.gov

Future Directions and Research Gaps in Lupeolic Acid Investigation

Elucidation of Novel Molecular Targets and Pathways for Lupeolic Acid

Current research has identified some molecular targets and pathways influenced by this compound and its acetylated form, acetyl-lupeolic acid (ac-LA). Ac-LA, for instance, has been shown to inhibit Akt signaling and induce apoptosis in chemoresistant prostate cancer cells. researchgate.netnih.gov This inhibition appears to occur primarily through direct binding to the pleckstrin homology (PH) domain of Akt. nih.gov Inhibition of Akt signaling by ac-LA leads to the inhibition of downstream targets such as the mTOR target p70 ribosomal six protein kinase, and affects the nuclear accumulation of p65/NF-κB, β-catenin, and c-myc. researchgate.net this compound has also been identified as an inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in the synthesis of pro-inflammatory prostaglandin E2. acs.orgchemfaces.com Additionally, this compound has shown potent suppression of 5-lipoxygenase (5-LO), another key enzyme in inflammatory pathways. encyclopedia.pubnih.gov

Despite these findings, the full spectrum of molecular targets and intricate signaling pathways modulated by this compound remains to be comprehensively elucidated. Further research is needed to identify novel protein interactions and downstream effects, which could reveal additional therapeutic applications and provide a deeper understanding of its mechanisms of action. Advanced techniques such as proteomic profiling and systems biology approaches could be instrumental in this endeavor.

Exploration of Synergistic Therapeutic Strategies involving this compound

The potential for this compound to act synergistically with other therapeutic agents is a critical area for future exploration. Combination therapy strategies are highly valued in modern medicine due to their potential for increased efficacy, reduced drug resistance, and lower toxicity compared to monotherapy. tandfonline.comtandfonline.com While research on the synergistic effects specifically involving this compound is still in its early stages, studies on other boswellic acids suggest the potential for beneficial interactions. For example, combination therapy with Scutellaria baicalensis, which was inactive on its own, synergistically reduced the effects of 2,4,5-trinitrobenzene sulphonic acid in a model of inflammatory bowel disease when combined with Boswellia serrata extract. examine.com This highlights the potential for synergistic effects when components of Boswellia are combined with other natural or synthetic compounds.

Future research should focus on systematically investigating the synergistic potential of this compound with conventional chemotherapeutic drugs, targeted therapies, and other natural products. Studies exploring the effects of such combinations on various disease models, particularly in cancer and inflammatory conditions, are warranted. Identifying optimal combinations and understanding the underlying mechanisms of synergy could pave the way for more effective treatment regimens.

Development of Advanced Delivery Systems for Enhanced this compound Bioavailability (Conceptual Research)

A significant challenge in translating the preclinical efficacy of many natural compounds, including triterpenoids like this compound, into clinical success is their often poor bioavailability. encyclopedia.pubnih.govjustia.com This is often attributed to factors such as poor water solubility, low absorption, and rapid metabolism. tmrjournals.com The development of advanced delivery systems is conceptually a crucial area to address this limitation for this compound.

Various strategies have been explored to enhance the bioavailability of boswellic acids, which could be conceptually applied to this compound. These include the use of phytosome delivery systems, which have shown enhanced concentrations of boswellic acids in the brain examine.com, and micellar formulations, which have increased the oral bioavailability of both boswellic and lupeolic acids consensus.appresearchgate.net. Other approaches include solid lipid nanoparticles, poly-lactic-co-glycolic acid (PLGA) nanoparticles, and other nanotechnological formulations. encyclopedia.pubnih.govmdpi.com

Future conceptual research should focus on designing and evaluating novel delivery systems specifically tailored to improve the solubility, stability, and targeted delivery of this compound. This could involve exploring various nanoparticle platforms, liposomal formulations, or other encapsulation techniques. The goal is to enhance its absorption, distribution, and accumulation at target sites, thereby maximizing its therapeutic efficacy and potentially reducing the required dose.

Addressing Challenges in Preclinical Translation of this compound Research

Translating promising preclinical findings for this compound into successful clinical applications faces several challenges. One major hurdle is the often low bioavailability observed with oral administration of triterpenoids. encyclopedia.pubnih.govjustia.com While advanced delivery systems offer a potential solution, their development and validation for this compound require significant research.

Another challenge lies in the complexity of the natural sources from which this compound is isolated, such as Boswellia resins. The composition of these extracts can vary depending on the species, geographic location, and processing methods, potentially leading to inconsistencies in research findings. researchgate.nettandfonline.com Standardization of extracts and the development of robust analytical methods for quantifying this compound are crucial for ensuring reproducibility and comparability of studies.

Q & A

Q. What are the standard analytical techniques for identifying and quantifying Lupeolic acid in plant extracts?

this compound is commonly quantified using reversed-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) . This method provides high sensitivity and specificity, enabling differentiation from structurally similar triterpenoids. Chromatographic separation is typically achieved using a C18 column, with mobile phases combining methanol, acetic acid, and ultrapure water. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) is recommended to resolve stereochemical details .

Q. How is this compound isolated from natural sources, and what solvents are optimal for extraction?

Isolation involves solvent extraction (e.g., dichloromethane or methanol) followed by chromatographic purification (e.g., silica gel column chromatography). Critical steps include:

- Defatting raw extracts using hexane or petroleum ether.

- Fractionation via gradient elution with polar/non-polar solvent mixtures.

- Recrystallization in ethanol or acetone to enhance purity. Solvent selection should prioritize compatibility with downstream assays (e.g., avoiding residues that interfere with cell-based studies) .

Q. What protocols ensure the purity of this compound for in vitro studies?

Purity validation requires a combination of:

- HPLC-MS/MS (purity ≥95% by peak area).

- Melting point analysis to confirm consistency with literature values.

- Thin-layer chromatography (TLC) to detect co-eluting contaminants. For novel derivatives, elemental analysis and high-resolution mass spectrometry (HR-MS) are essential .

Advanced Research Questions

Q. How can researchers address discrepancies in reported pharmacological activities of this compound across studies?

Contradictory results often arise from variability in:

- Experimental models (e.g., immortalized cell lines vs. primary cells).

- Dose ranges (µM vs. mM concentrations).

- Solvent systems (e.g., DMSO concentration exceeding 0.5% may induce cytotoxicity). To resolve inconsistencies, standardize protocols using positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate findings across multiple independent replicates .

Q. What experimental controls are essential when assessing the anti-inflammatory effects of this compound in cellular models?

Key controls include:

- Vehicle controls (e.g., 0.5% DMSO) to rule out solvent effects.

- Lipopolysaccharide (LPS)-stimulated cells to establish baseline cytokine production (e.g., TNF-α, IL-10).

- Inhibitor controls (e.g., NF-κB inhibitors) to confirm mechanism-specific activity. Data should be normalized to cell viability metrics (e.g., MTT assay) to exclude cytotoxicity-driven artifacts .

Q. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

For ambiguous stereochemistry or regiochemistry:

- 2D NMR techniques (e.g., COSY, NOESY, HMBC) clarify proton coupling and spatial arrangements.

- X-ray crystallography provides definitive structural confirmation for crystalline derivatives.

- Circular dichroism (CD) distinguishes enantiomeric forms in chiral derivatives .

Q. How should researchers design in vivo studies to evaluate this compound’s bioavailability and metabolic fate?

- Pharmacokinetic studies require radiolabeled this compound (e.g., ¹⁴C) to track absorption and distribution.

- Mass spectrometry imaging (MSI) can map tissue-specific accumulation.

- Bile-duct cannulation in rodent models aids in identifying hepatic metabolism pathways. Ethical approvals (e.g., IACUC protocols) and species-specific dosing guidelines must be prioritized .

Methodological Best Practices

- Data Reporting : Follow Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility:

- Include detailed synthesis protocols in Supporting Information.

- Report characterization data (NMR, HR-MS) for novel compounds in tabular format .

- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically harmonize divergent results across studies, adjusting for variables like solvent systems and model organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.